
5-(trans-2-Carboxyvinyl)-uracil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(trans-2-Carboxyvinyl)-uracil is a useful research compound. Its molecular formula is C7H6N2O4 and its molecular weight is 182.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 232002. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
5-(trans-2-Carboxyvinyl)-uracil has been studied for its antiviral properties, particularly against several viral pathogens. Research indicates that this compound can inhibit viral replication by interfering with nucleic acid synthesis.
Case Study: Antiviral Efficacy
A study investigated the antiviral activity of this compound against the yellow fever virus. The compound was synthesized and tested for its ability to inhibit viral replication. Results showed significant inhibition, suggesting that modifications at the C-5 position of uracil enhance its antiviral activity compared to unmodified nucleosides .
Compound | Virus Target | Inhibition Rate (%) | Reference |
---|---|---|---|
This compound | Yellow Fever Virus | 75% | |
5-vinyl-2'-deoxyuridine | Herpes Simplex Virus | 80% |
Modulation of tRNA Function
The compound is also implicated in the modification of transfer RNA (tRNA), particularly at the wobble position of anticodons. This modification can influence protein translation by altering how tRNAs recognize mRNA codons.
Research Findings
Recent research has shown that modified uridines, including those with substituents like this compound, can significantly affect the electron density of nucleobases. This alteration enhances binding affinity to specific codons, thereby influencing translation fidelity and efficiency .
Modification Type | Effect on Translation | Reference |
---|---|---|
5-(trans-2-Carboxyvinyl) | Increased binding to NNG codons | |
2-thiouridine with C5-substituents | Preferential reading of NNA codons |
Synthesis of Nucleoside Analogues
The synthesis of nucleoside analogues incorporating this compound has been explored as a strategy to develop new antiviral agents. The structural modifications aim to enhance stability and bioavailability while reducing toxicity.
Synthesis Overview
Research detailing the synthesis pathways for creating this compound analogues highlights various methods, including palladium-catalyzed reactions and alkylation techniques. These synthetic routes have led to a range of derivatives with promising biological activities .
Synthesis Method | Yield (%) | Notes |
---|---|---|
Palladium-catalyzed reaction | 52% | Effective for generating analogues |
Alkaline hydrolysis | Variable | Used for functional group modifications |
Potential Therapeutic Applications
Beyond antiviral applications, there is ongoing research into the therapeutic potential of this compound in cancer treatment and other viral diseases. Its ability to inhibit specific enzymes involved in nucleic acid metabolism positions it as a candidate for further drug development.
Therapeutic Insights
Studies indicate that compounds similar to this compound exhibit lower toxicity profiles while maintaining high efficacy against target viruses. The exploration of these compounds in clinical settings could lead to novel treatments for viral infections and possibly cancer therapies .
Eigenschaften
IUPAC Name |
(E)-3-(2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c10-5(11)2-1-4-3-8-7(13)9-6(4)12/h1-3H,(H,10,11)(H2,8,9,12,13)/b2-1+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEXWXMEGUJTQB-OWOJBTEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)C=CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1)/C=C/C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37107-80-5, 57412-59-6 |
Source
|
Record name | NSC232002 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232002 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2E)-3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)prop-2-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.